2-(1-ethyl-1H-imidazol-4-yl)acetic acid
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Overview
Description
2-(1-Ethyl-1H-imidazol-4-yl)acetic acid is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-ethyl-1H-imidazol-4-yl)acetic acid typically involves the cyclization of amido-nitriles. A novel protocol for this cyclization has been reported, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization techniques. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic processes involved.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Ethyl-1H-imidazol-4-yl)acetic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH₄) to yield reduced derivatives.
Substitution: Substitution reactions can occur at the imidazole ring, where different substituents replace hydrogen atoms under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) in an appropriate solvent.
Substitution: Various halides and catalysts depending on the desired substitution pattern.
Major Products:
Scientific Research Applications
2-(1-Ethyl-1H-imidazol-4-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-imidazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(1-Methyl-1H-imidazol-4-yl)acetic acid: Similar in structure but with a methyl group instead of an ethyl group.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a nitro group, which imparts different chemical properties.
2-(1H-imidazol-1-yl)acetic acid: Lacks the ethyl group, making it less hydrophobic.
Uniqueness: 2-(1-Ethyl-1H-imidazol-4-yl)acetic acid is unique due to its ethyl substitution, which can influence its hydrophobicity, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(1-ethylimidazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O2/c1-2-9-4-6(8-5-9)3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11) |
InChI Key |
TZSOJNQGDJSPIP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=C1)CC(=O)O |
Origin of Product |
United States |
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